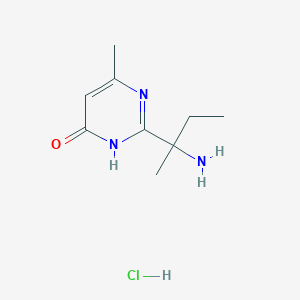

2-(2-Aminobutan-2-yl)-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride

Description

2-(2-Aminobutan-2-yl)-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride is a substituted dihydropyrimidinone derivative with a branched alkylamine side chain at position 2 and a methyl group at position 5. The hydrochloride salt form enhances solubility, making it suitable for experimental formulations.

Properties

IUPAC Name |

2-(2-aminobutan-2-yl)-4-methyl-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-4-9(3,10)8-11-6(2)5-7(13)12-8;/h5H,4,10H2,1-3H3,(H,11,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKPGPYXYQXYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC(=CC(=O)N1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutan-2-yl)-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminobutan-2-ol with 6-methyl-1,4-dihydropyrimidin-4-one in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobutan-2-yl)-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(2-Aminobutan-2-yl)-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride exhibit anticancer properties. The structural framework of dihydropyrimidines has been associated with the inhibition of cancer cell proliferation. For instance, Mannich bases derived from similar structures have shown promising results against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that derivatives of dihydropyrimidines can act as effective agents against bacterial and fungal infections. The mechanism often involves interference with microbial cell wall synthesis or function .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems could enhance cognitive function and provide therapeutic benefits in conditions like Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-component reactions such as the Mannich reaction, which allows for the introduction of amine functionalities into the pyrimidine core structure. This synthetic versatility enables the development of various derivatives with tailored biological activities .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. SAR studies have revealed that modifications at specific positions on the dihydropyrimidine ring can significantly enhance biological activity while reducing toxicity. For instance, substituents on the nitrogen atoms can influence both solubility and binding affinity to biological targets .

Case Studies

Several case studies illustrate the potential applications of this compound:

Mechanism of Action

The mechanism of action of 2-(2-Aminobutan-2-yl)-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of dihydropyrimidinone derivatives. Below is a comparative analysis of its structural analogs, focusing on substituent variations, physicochemical properties, and availability (Table 1).

Table 1: Comparative Analysis of Dihydropyrimidinone Derivatives

Key Observations:

The branched 2-aminobutan-2-yl side chain distinguishes it from analogs like the 1-aminocyclohexyl variant, which introduces rigidity and may alter receptor binding kinetics .

The 1-aminocyclohexyl derivative is more commercially accessible, with suppliers in China, India, and Australia .

Pharmacological Implications: While direct bioactivity data for the target compound are scarce, structurally related dihydropyrimidinones (e.g., ethyl- or chlorophenyl-substituted derivatives) are associated with calcium channel modulation or antimicrobial activity . For example, triazine derivatives with allylsulfanyl groups (e.g., D1 in ) exhibit predation resistance in Klebsiella models, suggesting that sulfur-containing analogs of dihydropyrimidinones warrant further study .

Biological Activity

The compound 2-(2-Aminobutan-2-yl)-6-methyl-1,4-dihydropyrimidin-4-one hydrochloride (CAS Number: 1355004-65-7) is a member of the dihydropyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H16ClN3O |

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1355004-65-7 |

| InChI Key | - |

Structural Representation

The structural representation of the compound indicates the presence of a pyrimidine core, which is crucial for its biological activity.

The biological activity of this compound has been linked to several mechanisms:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dihydropyrimidines showed considerable antioxidant activity, with some compounds exhibiting IC50 values in the micromolar range. The specific role of this compound in this context remains to be fully elucidated .

Anti-inflammatory Effects

In vitro assays have indicated that this compound can reduce levels of inflammatory markers such as prostaglandin E2 (PGE2). In a controlled study, it was shown to lower PGE2 levels significantly compared to untreated controls .

Anticancer Activity

Research involving various cancer cell lines has highlighted the potential anticancer effects of this compound. For instance, in studies on human adenocarcinoma cells, it was shown to inhibit cell proliferation and induce apoptosis at specific concentrations .

Case Studies

-

Case Study on Cancer Treatment :

A recent study investigated the effects of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent . -

Inflammation Model :

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.